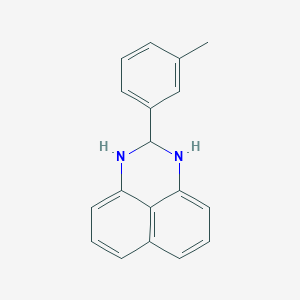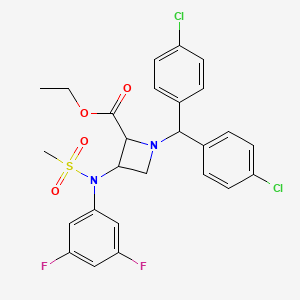![molecular formula C21H20N4O3S B10832840 N-[(4-carbamimidoylphenyl)methyl]-3-(4-sulfamoylphenyl)benzamide](/img/structure/B10832840.png)
N-[(4-carbamimidoylphenyl)methyl]-3-(4-sulfamoylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amidine Compound 3 is a member of the amidine family, which are organic compounds characterized by the presence of a functional group with the general structure RC(=NR)NR2. Amidines are known for their significant reactivity and versatility in organic synthesis, making them valuable in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amidine Compound 3 can be synthesized through several methods:
From Nitriles: One common method involves the nucleophilic addition of amines to nitriles.
From Amides: Another method involves the reduction of acylated amidoximes using reducing agents like potassium formate.
From Carbodiimides: Amidines can also be synthesized by the reaction of carbodiimides with amines.
Industrial Production Methods: Industrial production of amidines often involves large-scale reactions using the above-mentioned methods. The choice of method depends on the desired yield, purity, and specific application of the amidine compound.
Chemical Reactions Analysis
Amidine Compound 3 undergoes various types of chemical reactions:
Addition Reactions: Amidines readily add to electrophiles, forming stable adducts.
Cyclization Reactions: They can participate in cyclization reactions to form heterocyclic compounds, such as imidazoles and triazines.
Substitution Reactions: Amidines can undergo substitution reactions with halides and other nucleophiles.
Common Reagents and Conditions:
Electrophiles: Aldehydes, ketones, and isocyanides are commonly used electrophiles in amidine reactions.
Catalysts: Copper chloride, cesium carbonate, and 2,2’-bipyridine are frequently used catalysts.
Solvents: Reactions are often carried out in solvents like 2,2,2-trifluoroethanol.
Major Products:
Scientific Research Applications
Amidine Compound 3 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Amidine Compound 3 involves its ability to act as both a nucleophile and an electrophile due to the presence of an amino group and an imino group connected to the same carbon atom . This dual reactivity allows it to participate in a variety of chemical reactions, forming stable intermediates and products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Amidine Compound 3 can be compared with other similar compounds such as:
Formamidine: The simplest amidine, known for its basicity and use in organic synthesis.
Benzamidine: Used as an inhibitor in biochemical studies.
Acetamidine: Known for its applications in medicinal chemistry.
Uniqueness: Amidine Compound 3 is unique due to its specific structure and reactivity, which allows it to form a wide range of heterocyclic compounds and participate in diverse chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C21H20N4O3S |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[(4-carbamimidoylphenyl)methyl]-3-(4-sulfamoylphenyl)benzamide |
InChI |
InChI=1S/C21H20N4O3S/c22-20(23)16-6-4-14(5-7-16)13-25-21(26)18-3-1-2-17(12-18)15-8-10-19(11-9-15)29(24,27)28/h1-12H,13H2,(H3,22,23)(H,25,26)(H2,24,27,28) |
InChI Key |
TZCOUVBQGJRRJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=CC=C(C=C2)C(=N)N)C3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


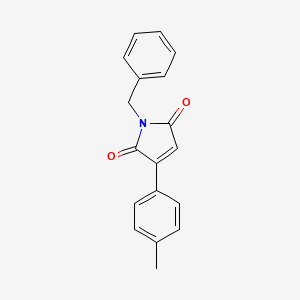
![N-{3-[4-(4-Phenylthiophen-2-Yl)phenyl]propanoyl}-L-Alpha-Glutamyl-L-Alpha-Glutamyl-Amide](/img/structure/B10832779.png)
![2-PropenaMide, N-[cis-4-[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]cyclohexyl]-](/img/structure/B10832786.png)
![3-(6-Allyloxy-2-naphthyl)-1-(4-piperidylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10832794.png)
![N-[(4-carbamimidoylphenyl)methyl]-2-chloro-3-phenylbenzamide](/img/structure/B10832816.png)
![N-[(4-carbamimidoylphenyl)methyl]-2-methyl-3-phenylbenzamide](/img/structure/B10832817.png)
![N-[4-chloro-3-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]-2-methylbenzamide](/img/structure/B10832820.png)
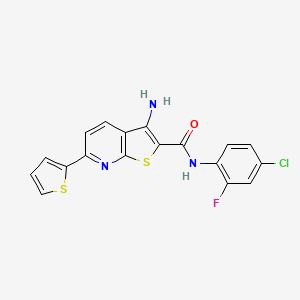
![3-[(4-Nitrophenyl)methylsulfanyl]-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole](/img/structure/B10832832.png)
![N-[4-chloro-3-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]naphthalene-1-carboxamide](/img/structure/B10832835.png)
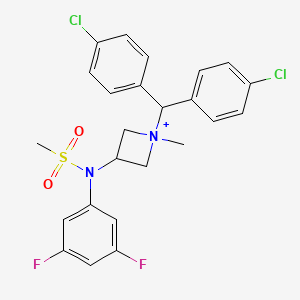
![N-[4-chloro-3-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]piperidine-1-sulfonamide](/img/structure/B10832849.png)
